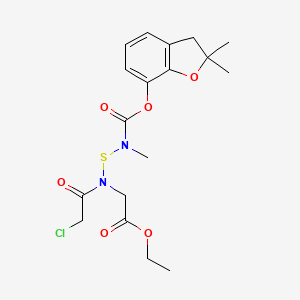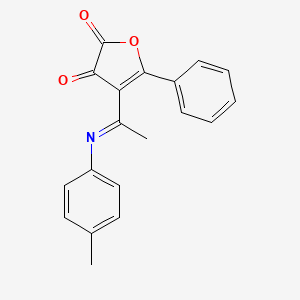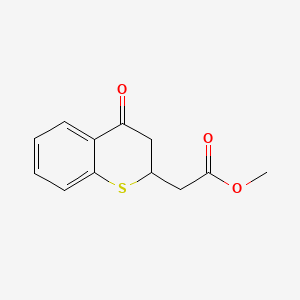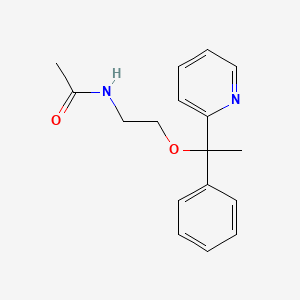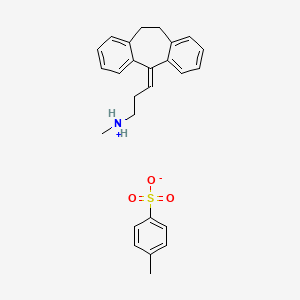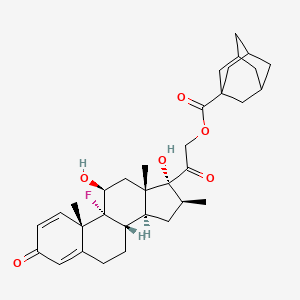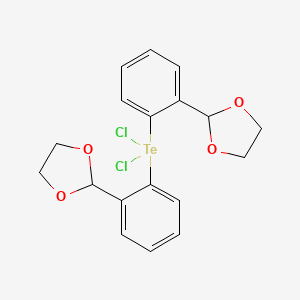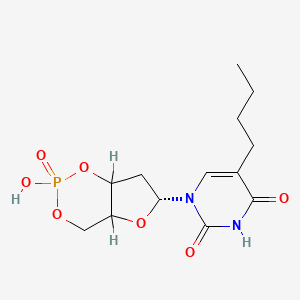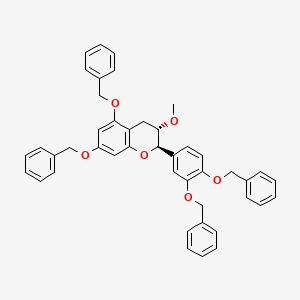
(2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-3-methoxy-5,7-bis(phenylmethoxy)-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvent systems to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
科学的研究の応用
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds to 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone include:
Naphthoquinones: These compounds share a similar quinone structure and exhibit comparable chemical reactivity.
Hydroquinones: These compounds are related through their redox properties and are often used in similar applications.
Uniqueness
What sets 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone apart is its specific structural features, which confer unique chemical and biological properties.
特性
CAS番号 |
20728-75-0 |
|---|---|
分子式 |
C44H40O6 |
分子量 |
664.8 g/mol |
IUPAC名 |
(2R,3S)-2-[3,4-bis(phenylmethoxy)phenyl]-3-methoxy-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C44H40O6/c1-45-43-27-38-40(48-30-34-18-10-4-11-19-34)25-37(46-28-32-14-6-2-7-15-32)26-41(38)50-44(43)36-22-23-39(47-29-33-16-8-3-9-17-33)42(24-36)49-31-35-20-12-5-13-21-35/h2-26,43-44H,27-31H2,1H3/t43-,44+/m0/s1 |
InChIキー |
ZVJPSRKBMYBYOV-JCGOJSMZSA-N |
異性体SMILES |
CO[C@H]1CC2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O[C@@H]1C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
正規SMILES |
COC1CC2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC1C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


